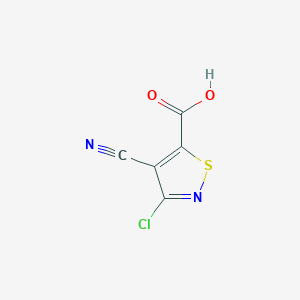

3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid is a heterocyclic compound with the molecular formula C5HClN2O2S and a molecular weight of 188.59 g/mol. This compound is characterized by the presence of a chloro, cyano, and carboxylic acid functional group attached to an isothiazole ring. It is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid typically involves the reaction of 4,5-dichloroisothiazole-3-carboxylic acid amide with phosphorus pentoxide in the presence of tetrachlorethylene . This reaction yields the target nitrile compound in a quantitative yield. The reaction conditions are relatively mild and do not require the use of solvents, making the process more environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The scalability of the reaction ensures that the compound can be produced in sufficient quantities for research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur under mild conditions with the use of a base to facilitate the substitution.

Oxidation and Reduction Reactions: Standard oxidizing and reducing agents can be used, although specific conditions may vary depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reactions with thiols can produce thioether derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid is in the development of anticancer agents. Research has demonstrated that thiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines. For instance, compounds derived from thiazole scaffolds have shown promising results in inhibiting the proliferation of human cancer cells, including breast and lung cancers. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance anticancer efficacy, with certain derivatives achieving IC50 values in the low micromolar range .

Mechanism of Action

The mechanism by which these thiazole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival. For example, some studies have indicated that compounds containing the thiazole moiety can interfere with the cell cycle and promote programmed cell death in malignant cells .

Agricultural Applications

Pesticide Development

In addition to its medicinal applications, this compound has been explored for its potential use as an agricultural pesticide. Thiazole derivatives have been synthesized and tested for their efficacy against various pests and pathogens affecting crops. These compounds often exhibit antimicrobial properties that can protect plants from fungal infections and other diseases .

Herbicidal Properties

Furthermore, research indicates that certain thiazole-based compounds may possess herbicidal activity, making them suitable candidates for developing environmentally friendly herbicides. The ability to selectively inhibit weed growth without harming crops is a significant advantage in sustainable agriculture .

Material Science

Polymer Chemistry

this compound also finds applications in material science, particularly in polymer chemistry. Its reactive functional groups allow it to be incorporated into various polymer matrices, enhancing their thermal stability and mechanical properties. This incorporation can lead to the development of advanced materials with tailored characteristics suitable for specific industrial applications .

Nanotechnology

In nanotechnology, thiazole derivatives are being investigated for their role in synthesizing nanoparticles with unique optical and electronic properties. These nanoparticles can be utilized in sensors, drug delivery systems, and as catalysts in chemical reactions .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Agents | Evren et al., 2019 | Demonstrated strong selectivity against A549 lung adenocarcinoma cells with IC50 values indicating significant cytotoxicity. |

| Agricultural Pesticides | MDPI Study (2021) | Highlighted the effectiveness of thiazole derivatives against fungal pathogens affecting crops. |

| Polymer Chemistry | PMC9268695 | Showed enhanced thermal stability in polymer composites containing thiazole derivatives. |

Mécanisme D'action

The mechanism of action of 3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid is not well-understood. it is believed to interact with various molecular targets and pathways due to its unique chemical structure. The presence of the chloro, cyano, and carboxylic acid groups allows it to participate in a variety of chemical reactions, potentially leading to diverse biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,5-Dichloroisothiazole-3-carboxylic acid: A precursor in the synthesis of 3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid.

2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Another thiazole derivative with similar structural features.

Uniqueness

This compound is unique due to the combination of its functional groups and the isothiazole ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.

Activité Biologique

3-Chloro-4-cyano-1,2-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structural formula can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes involved in critical biological pathways, leading to its antimicrobial and anticancer effects. The compound's mechanism may involve:

- Enzyme Inhibition : It can inhibit bacterial enzymes, which contributes to its antimicrobial properties.

- Receptor Interaction : The compound may interact with cellular receptors that play roles in cancer proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against certain strains of bacteria, demonstrating potential for development into therapeutic agents for infectious diseases .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies:

- Cell Line Studies : In vitro tests have shown that derivatives of thiazole compounds exhibit cytotoxic effects on various cancer cell lines. For example, derivatives similar to this compound demonstrated IC50 values indicating potent anti-proliferative activity against human leukemia cells .

Case Studies

Several case studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities:

- Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their anticancer activities. The most active compounds showed IC50 values lower than standard chemotherapeutics like doxorubicin .

- Neuroprotective Properties : Some derivatives were also tested for neuroprotective effects, indicating potential applications in treating neurodegenerative diseases .

Propriétés

IUPAC Name |

3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClN2O2S/c6-4-2(1-7)3(5(9)10)11-8-4/h(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGSSAYMYNTUSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(SN=C1Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.